
Dichloroisoproterenol
概要
説明
Dichloroisoproterenol, also known as dichloroisoprenaline, is a chemical compound that was the first beta blocker ever developed. It is non-selective for the beta-1-adrenergic and beta-2-adrenergic receptors. This compound has low potency and acts as a partial agonist and antagonist at these receptors . Although it was not of clinical value itself, it paved the way for the development of other beta blockers such as pronethalol and propranolol .
準備方法
The synthesis of dichloroisoproterenol involves several steps. One common synthetic route includes the reaction of 3,4-dichlorophenylacetone with isopropylamine, followed by reduction to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反応の分析
Dichloroisoproterenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .
科学的研究の応用
Pharmacological Applications
Beta-Adrenergic Blocking Agent
Dichloroisoproterenol is primarily recognized for its role as a beta-adrenergic blocker. It was instrumental in confirming the existence of beta-receptors in humans, as it selectively inhibited the physiological responses mediated by isoproterenol, thereby providing evidence for Ahlquist's receptor theory . Despite its potential, this compound's intrinsic sympathomimetic activity limits its clinical use compared to more refined beta-blockers like propranolol .
Cardiovascular Research
The compound has been used to investigate cardiovascular responses, particularly in studies focused on angina pectoris and cardiac arrhythmias. Its ability to modulate heart rate and myocardial oxygen demand has made it a subject of interest in understanding the effects of catecholamines on the heart .
Biochemical Research
Inhibition of Macromolecular Synthesis
Research indicates that this compound exhibits a concentration-dependent inhibitory effect on RNA and protein biosynthesis in cellular models such as Tetrahymena vorax. This suppression of macromolecular synthesis highlights its potential utility in studies examining cellular metabolism and growth processes . The compound's effects on vacuole formation suggest broader implications for understanding phagocytic processes and cellular responses to external stimuli .
Cyclic AMP Pathway Modulation
this compound has been shown to influence the adenylate cyclase activity, thereby affecting cyclic AMP levels within cells. This modulation is crucial for studies investigating steroid synthesis in adrenal tissues, where it can inhibit the action of other stimulants like adrenaline . Such insights are valuable for exploring hormonal regulation and metabolic pathways.
Clinical Trials and Investigational Uses
Insulin Resistance and Polycystic Ovary Syndrome
this compound has been explored in clinical trials related to insulin resistance and polycystic ovary syndrome. Its role in these conditions underscores its potential as a therapeutic agent beyond traditional cardiovascular applications . The compound's interaction with beta-adrenergic receptors may influence metabolic processes relevant to these disorders.
Case Studies and Historical Context
Several historical studies have documented the pharmacological effects of this compound. For instance, early research demonstrated its ability to block catecholamine-induced effects effectively, paving the way for the development of newer beta-blockers with improved safety profiles .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmacological Research | Beta-adrenergic blocking agent; confirmation of beta-receptor existence |
Cardiovascular Studies | Investigation into angina pectoris and cardiac arrhythmias; modulation of heart rate |
Biochemical Research | Inhibition of RNA/protein biosynthesis; effects on cellular metabolism |
Cyclic AMP Modulation | Influences steroid synthesis; impacts hormonal regulation |
Clinical Trials | Investigated for insulin resistance and polycystic ovary syndrome |
作用機序
Dichloroisoproterenol exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, it mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins. This receptor binds epinephrine and norepinephrine with approximately equal affinity, leading to the activation of downstream signaling pathways such as the Ras activation through G(s)-alpha- and cAMP-mediated signaling .
類似化合物との比較
Dichloroisoproterenol is unique among beta blockers due to its early discovery and role in the development of subsequent beta blockers. Similar compounds include:
Pronethalol: A beta blocker developed after this compound, but withdrawn due to carcinogenicity.
Propranolol: The first clinically successful beta blocker, developed from the insights gained from this compound.
Nadolol: Another non-selective beta blocker with a longer duration of action compared to propranolol.
These compounds share similar mechanisms of action but differ in their clinical applications, potency, and side effect profiles .
生物活性
Dichloroisoproterenol (DCI) is a synthetic compound that has garnered interest for its unique pharmacological properties, particularly its role as a beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA). This article delves into the biological activity of DCI, exploring its mechanisms, effects on cellular processes, and clinical implications through various studies and case analyses.
Chemical Structure and Properties
This compound is chemically described as:
- Chemical Formula :
- Molecular Weight : 248.15 g/mol
- CAS Number : 51-57-4
The compound is characterized by the substitution of chlorine atoms on the phenolic hydroxyl groups of isoproterenol, which alters its pharmacological profile significantly.
DCI primarily acts on beta-adrenergic receptors, particularly the beta-2 subtype. Its mechanism involves:
- Partial Agonism : DCI exhibits partial agonist activity at beta-adrenergic receptors, meaning it can activate these receptors but with less efficacy than full agonists like isoproterenol. This results in a modulation of physiological responses rather than complete blockade .
- Inhibition of Adenylate Cyclase : DCI can inhibit adenylate cyclase activity in certain conditions, leading to decreased cyclic AMP (cAMP) levels in cells. This inhibition can affect various downstream signaling pathways associated with cardiac function and metabolic processes .
Inhibition of Macromolecular Synthesis
Research indicates that DCI has a significant inhibitory effect on macromolecular synthesis in cellular models. A study involving Tetrahymena vorax showed that DCI inhibited RNA and protein biosynthesis in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 88 µM. Lipid biosynthesis was also affected but to a lesser extent .
Cardiovascular Effects
DCI's dual action as both an agonist and antagonist at beta receptors has implications for cardiovascular health:
- Heart Rate Modulation : DCI can reduce heart rate and myocardial oxygen demand by antagonizing the effects of catecholamines. This property was explored in the context of treating conditions like angina pectoris and cardiac arrhythmias .
- Studies on Cardiac Tissue : In experiments with S49 lymphoma cells, DCI was shown to stimulate cAMP accumulation when combined with forskolin, indicating its potential to modulate cardiac contractility through beta-receptor interaction .
Clinical Implications
Despite its interesting pharmacological profile, DCI has limited clinical use due to its intrinsic sympathomimetic activity, which can lead to adverse cardiovascular effects. However, it has been utilized in research settings to study conditions such as insulin resistance and polycystic ovary syndrome .
Case Studies
- Beta-blocker Development : The historical significance of DCI lies in its role as one of the first beta-blockers synthesized. Its discovery supported the existence of distinct beta-receptor subtypes, paving the way for the development of more selective beta-blockers like propranolol .
- Research on Bronchodilation : Initially screened for bronchodilator activity, DCI's antagonistic effects on heart function were noted during trials, highlighting the need for careful consideration when developing beta-agonists for respiratory diseases .
Summary Table of Biological Activities
Activity Type | Observations/Findings |
---|---|
Macromolecular Synthesis | Inhibits RNA and protein synthesis in Tetrahymena |
Cardiac Effects | Partial agonism reduces heart rate; modulates cAMP levels |
Clinical Use | Investigated for insulin resistance and PCOS |
Historical Significance | Early proof of distinct beta-receptor types |
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGSWIFEHZQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874225 | |
Record name | DICHLORISOPROTERENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-61-0 | |
Record name | Dichloroisoproterenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroisoproterenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloroisoproterenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DICHLORISOPROTERENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOROISOPROTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NOE2K4M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。